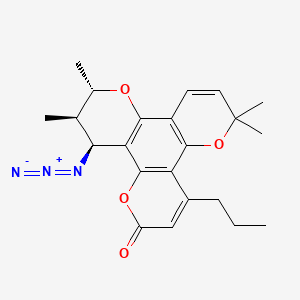
12-Azidocalanolide B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Azidocalanolide B is a chemical compound known for its unique structure and potential applications in various fields. It is derived from calanolides, which are naturally occurring compounds found in the tropical tree Calophyllum lanigerum. These compounds have garnered significant interest due to their biological activities, particularly in the field of medicinal chemistry .
Méthodes De Préparation
The synthesis of 12-Azidocalanolide B involves several steps, starting from the parent compound calanolide B. The azide group is introduced through a series of chemical reactions, typically involving the use of azide salts such as sodium azide (NaN₃) in the presence of suitable solvents and catalysts. The reaction conditions must be carefully controlled to ensure the successful incorporation of the azide group without causing degradation of the compound .
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
12-Azidocalanolide B undergoes various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, where it replaces other functional groups in the molecule.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (Pd/C, H₂).
Rearrangement Reactions: The azide group can undergo rearrangement reactions, such as the Curtius rearrangement, to form isocyanates, which can further react to form various derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the azide group yields primary amines, while substitution reactions can produce a wide range of substituted derivatives.
Applications De Recherche Scientifique
12-Azidocalanolide B has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential antiviral properties, particularly against human immunodeficiency virus (HIV).
Material Science: The compound’s reactivity can be harnessed to create novel materials with specific properties, such as polymers and coatings with enhanced durability and functionality.
Mécanisme D'action
The mechanism of action of 12-Azidocalanolide B involves its interaction with specific molecular targets. In the context of its antiviral activity, the compound inhibits the reverse transcriptase enzyme of HIV, preventing the virus from replicating its genetic material. This inhibition is achieved through the binding of the compound to the enzyme’s active site, blocking its function and halting the viral replication cycle .
Comparaison Avec Des Composés Similaires
12-Azidocalanolide B can be compared to other calanolide derivatives, such as calanolide A and calanolide B. While all these compounds share a similar core structure, the presence of the azide group in this compound imparts unique reactivity and potential applications. Other similar compounds include:
Propriétés
Numéro CAS |
183791-91-5 |
|---|---|
Formule moléculaire |
C22H25N3O4 |
Poids moléculaire |
395.5 g/mol |
Nom IUPAC |
(16S,17R,18S)-18-azido-10,10,16,17-tetramethyl-6-propyl-3,9,15-trioxatetracyclo[12.4.0.02,7.08,13]octadeca-1(14),2(7),5,8(13),11-pentaen-4-one |
InChI |
InChI=1S/C22H25N3O4/c1-6-7-13-10-15(26)28-21-16(13)20-14(8-9-22(4,5)29-20)19-17(21)18(24-25-23)11(2)12(3)27-19/h8-12,18H,6-7H2,1-5H3/t11-,12-,18-/m0/s1 |
Clé InChI |
ZMTGNGKSHYMMGE-PZROIBLQSA-N |
SMILES isomérique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2[C@H]([C@H]([C@@H](O4)C)C)N=[N+]=[N-] |
SMILES canonique |
CCCC1=CC(=O)OC2=C1C3=C(C=CC(O3)(C)C)C4=C2C(C(C(O4)C)C)N=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


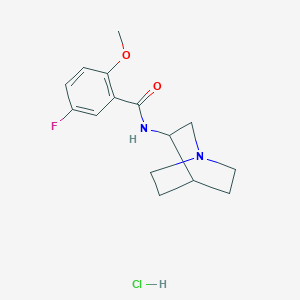
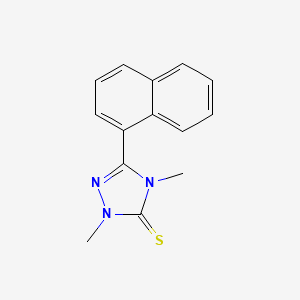
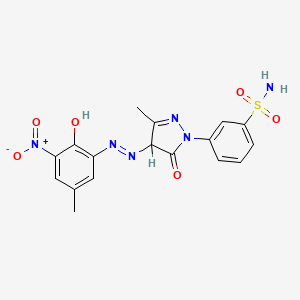

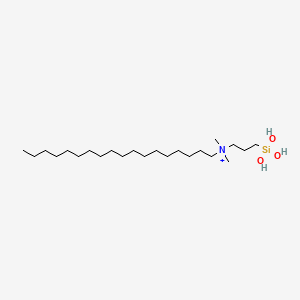
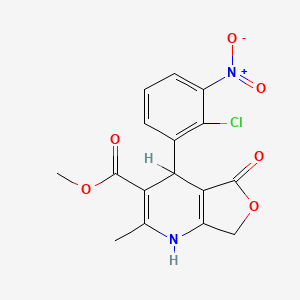
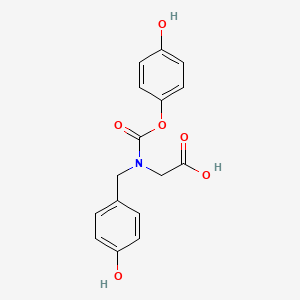
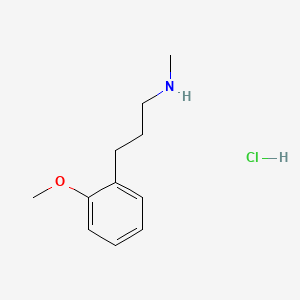

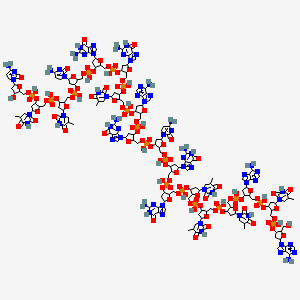

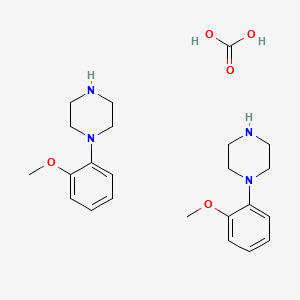

![9-(2-chlorophenyl)-3-methyl-N-thiophen-2-ylsulfonyl-17-thia-2,4,5,8,14-pentazatetracyclo[8.7.0.02,6.011,16]heptadeca-1(10),3,5,8,11(16)-pentaene-14-carboxamide](/img/structure/B12729132.png)
